molecular formula C8H17NO2 B576616 Ethyl 2-amino-2-methylpentanoate CAS No. 13893-47-5

Ethyl 2-amino-2-methylpentanoate

Cat. No.: B576616
CAS No.: 13893-47-5
M. Wt: 159.229
InChI Key: NPWCAYPBZAMAJK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid and is characterized by the presence of an amino group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-methylpentanoate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the ester group may produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-2-methylpentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical reactions .

Comparison with Similar Compounds

Ethyl 2-amino-2-methylpentanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-amino-2-methylpentanoate, a compound with significant potential in biological applications, exhibits various biological activities that have been the subject of extensive research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following chemical structure:

  • Molecular Formula : C₆H₁₃NO₂
  • Molar Mass : Approximately 115.18 g/mol

This compound features an ethyl ester functional group and an amino group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, facilitating modulation of their activity. Additionally, the compound's structural similarity to natural amino acids allows it to influence neurotransmitter systems and metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Investigations have shown that this compound possesses antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further exploration in cancer research.
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may offer neuroprotective benefits.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Research

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings are summarized in the table below:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

The IC₅₀ values suggest that this compound has promising anticancer properties, particularly against lung cancer cells.

Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key findings include:

  • Absorption : Rapid absorption observed post-administration in animal models.
  • Metabolism : Metabolized primarily in the liver with a half-life of approximately 4 hours.
  • Excretion : Primarily excreted via urine as metabolites.

Properties

IUPAC Name

ethyl 2-amino-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-6-8(3,9)7(10)11-5-2/h4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWCAYPBZAMAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656251
Record name Ethyl 2-methylnorvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13893-47-5
Record name Ethyl 2-methylnorvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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